An In-depth Technical Guide to 3-Chloro-10H-phenothiazine (CAS No. 1207-99-4)
An In-depth Technical Guide to 3-Chloro-10H-phenothiazine (CAS No. 1207-99-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-10H-phenothiazine, identified by the CAS number 1207-99-4, is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its tricyclic "butterfly-like" structure, featuring a chlorine substituent, is a foundational scaffold in medicinal chemistry, most notably for the development of phenothiazine-class antipsychotic drugs.[1][3] Following the discovery of the therapeutic potential of phenothiazine derivatives in the 1950s, extensive research has focused on modifying this core structure to establish clear structure-activity relationships.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, with a focus on its pivotal role in pharmaceutical development.
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of 3-Chloro-10H-phenothiazine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1207-99-4 | [1][4] |
| Molecular Formula | C₁₂H₈ClNS | [4][5] |
| Molecular Weight | 233.72 g/mol | [1][4] |
| Melting Point | 200-201 °C | [5] |
| Boiling Point | 397.7 °C at 760 mmHg | [5] |
| Density | 1.346 g/cm³ | [5] |
| Flash Point | 194.3 °C | [5] |
| Solubility | Soluble in Methanol (MEOH) | [4] |
| LogP | 4.68 - 4.8 | [5][6] |
| Appearance | Green Powder/Solid | [7] |
| InChI Key | DPUVPRWTWNQSOS-UHFFFAOYSA-N | [1][6] |
Safety and Handling
3-Chloro-10H-phenothiazine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P317, P330, P501 |
Data sourced from multiple safety data sheets.[6][7][8]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]
Synthesis and Reactivity
The synthesis of 3-Chloro-10H-phenothiazine and its subsequent derivatization are central to its utility.
Synthetic Routes
Several established methods exist for the synthesis of the 3-chloro-phenothiazine scaffold.
-
Smiles Rearrangement : A widely used and versatile method for creating substituted phenothiazines. This intramolecular nucleophilic aromatic substitution involves the rearrangement of a diaryl sulfide intermediate.[1][9]
-
Electrophilic Aromatic Substitution : This represents a direct approach where the phenothiazine core is subjected to chlorination. The high electron density of the ring system makes it susceptible to electrophilic attack, leading to the formation of the 3-chloro isomer, among others.[1]
Caption: Key synthetic pathways to 3-Chloro-10H-phenothiazine.
Key Reactions for Derivatization
The nitrogen atom at the 10-position (N-10) is the primary site for modification, allowing for the introduction of various side chains that modulate the compound's pharmacological activity.[1]
-
N-Alkylation : A crucial step for synthesizing many active phenothiazine derivatives. It typically involves deprotonating the N-H group with a base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide).[1]
-
N-Acylation : Involves treating the phenothiazine with an acylating agent, such as 3-chloropropionyl chloride, to form an amide linkage. This resulting compound serves as a versatile intermediate for further modifications.[1][10]
Caption: Primary derivatization reactions at the N-10 position.
Experimental Protocol: N-Acylation via Continuous Flow
This protocol is adapted from a feasibility study on the continuous-flow synthesis of phenothiazine antipsychotics.[10]
Objective: To synthesize 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.
Materials:
-
10H-phenothiazine (or 3-Chloro-10H-phenothiazine for other derivatives)
-
3-chloropropionyl chloride
-
Dimethylformamide (DMF)
-
Continuous-flow reactor system with a coil reactor and multiple pump inlets
Procedure:
-
Prepare a 2 M solution of 10H-phenothiazine in DMF.
-
Prepare a 3 M solution of 3-chloropropionyl chloride in DMF.
-
Set up the continuous-flow reactor with a coil reactor maintained at 100°C.
-
Pump the two reactant solutions into a T-mixer before they enter the heated coil reactor.
-
Adjust the flow rates to achieve a residence time of 5 minutes within the reactor.
-
The output stream contains the product, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, which can be collected and purified using standard techniques (e.g., crystallization or chromatography).
This method offers high efficiency and conversion rates for the acylation step, a key process in building more complex pharmaceutical agents.[10]
Applications in Drug Discovery and Materials Science
The primary significance of 3-Chloro-10H-phenothiazine lies in its role as a molecular scaffold.
-
Pharmaceuticals : It is a fundamental building block for first-generation antipsychotics.[1][3] The chlorine atom at the 3-position is a key feature in many active compounds, influencing their biological activity. By attaching a dimethylaminopropyl side chain to the N-10 position, it becomes a direct precursor to chlorpromazine, a cornerstone drug in the treatment of schizophrenia.[1][11] The phenothiazine scaffold has also been explored for antihistaminic, antiemetic, and anticancer activities.[1][12]
-
Materials Science : The electron-donating properties of the phenothiazine core make it a valuable component in the development of organic electronic materials, such as dyes and photosensitizers. The chlorine substituent can be used to fine-tune the electronic properties and molecular packing of these materials.[1]
Biological Context: Phenothiazine Mechanism of Action
While 3-Chloro-10H-phenothiazine is primarily an intermediate, its derivatives function as potent neuroleptics. The widely accepted mechanism of action for phenothiazine-class antipsychotics is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][11]
Dopamine Signaling Pathway and Phenothiazine Inhibition:
-
Normal Signaling : Dopamine is released from a presynaptic neuron, crosses the synaptic cleft, and binds to D2 receptors on the postsynaptic neuron. This binding initiates a signal cascade that modulates neurotransmission.
-
Psychosis Pathophysiology : In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is implicated.
-
Phenothiazine Action : Phenothiazine drugs, such as chlorpromazine, act as competitive antagonists. They occupy the D2 receptor binding site without activating it, thereby blocking dopamine from binding and reducing the downstream signaling. This blockade helps to alleviate the positive symptoms of psychosis.[11]
Caption: Mechanism of phenothiazine antipsychotics via D2 receptor antagonism.
Conclusion
3-Chloro-10H-phenothiazine (CAS No. 1207-99-4) is more than a simple chemical; it is a historically significant and synthetically versatile platform for innovation. Its primary value is realized upon its conversion into a vast library of derivatives that have revolutionized psychiatric medicine.[1] For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for harnessing the full potential of the phenothiazine scaffold in creating next-generation therapeutics and functional materials.
References
- 1. 3-Chloro-10H-phenothiazine|CAS 1207-99-4 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. Page loading... [guidechem.com]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
